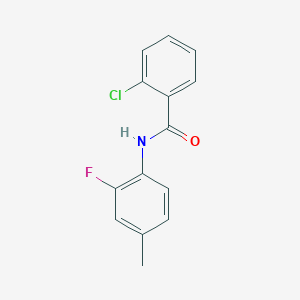

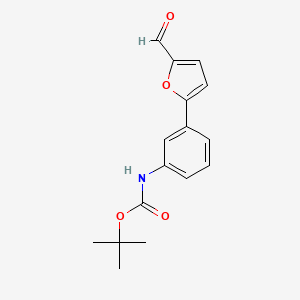

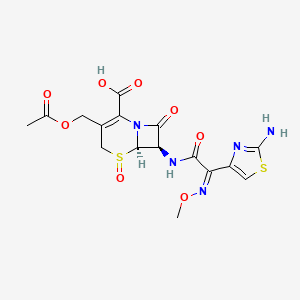

4-Cyanobenzaldoxime

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Anticancer Properties

4-Cyanobenzaldoxime and its derivatives have been studied for their potential anticancer properties. For instance, research on 4-Fluorobenzaldehyde limonene-based thiosemicarbazone, a related compound, indicated promising cytotoxic effects against PC-3 prostate cancer cells. This compound triggered apoptotic changes and DNA fragmentation in cancer cells, suggesting its potential as a clinical tool in cancer treatment (Rodrigues et al., 2018).

Cytotoxic and Genotoxic Effects

Studies on the cytotoxic and genotoxic potentials of various pesticides, including derivatives similar to 4-Cyanobenzaldoxime, have shown significant impacts on non-target plants. This suggests that compounds structurally related to 4-Cyanobenzaldoxime could have broader implications in environmental and agricultural sciences (Mahapatra et al., 2019).

Physiological Research Applications

In physiological research, plant growth retardants that share structural similarities with 4-Cyanobenzaldoxime have been used to gain insights into the regulation of terpenoid metabolism. This includes studying the relationships to cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Immunotherapy in Cancer Treatment

Related compounds have been explored in the context of cancer immunotherapy. For example, the blockade of CTLA-4, an immunoregulatory molecule, has shown promise in treating metastatic melanoma and other cancers. This research offers insights into the potential of 4-Cyanobenzaldoxime derivatives in enhancing immune responses against cancer (Phan et al., 2003).

Mechanism of Action

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body, influencing a wide range of biochemical processes .

Mode of Action

This property is often utilized in the field of organic chemistry for the synthesis of various organic compounds .

Biochemical Pathways

Oximes are known to play a role in various biochemical reactions, including those involved in the detoxification of harmful substances in the body .

Result of Action

Oximes are known to have various biological effects, including antioxidant properties . They can protect cells from oxidative damage, which is associated with various diseases.

Action Environment

The action, efficacy, and stability of 4-Cyanobenzaldoxime can be influenced by various environmental factors. For instance, the efficiency of its synthesis can be significantly improved when performed in a specific electrochemical system . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(E)-hydroxyiminomethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPNOABKAQYYOD-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanobenzaldoxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639589.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfinylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B1639611.png)

![7-Ethoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1639626.png)